
2-Amino-4-methylsulfanylbutanoic acid;methylsulfanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-methylsulfanylbutanoic acid;methylsulfanium;chloride is a compound that combines the properties of an amino acid and a sulfonium salt. The amino acid component, 2-amino-4-methylsulfanylbutanoic acid, is also known as methionine, an essential amino acid important for various biological functions. The methylsulfanium chloride component adds unique chemical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methylsulfanylbutanoic acid typically involves the reaction of 3-methylthiopropionaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired amino acid. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of 2-amino-4-methylsulfanylbutanoic acid involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified for various applications. The methylsulfanium chloride component can be synthesized through the reaction of methionine with methyl chloride under specific conditions.
化学反応の分析
Types of Reactions
2-Amino-4-methylsulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives with different functional groups.
科学的研究の応用
2-Amino-4-methylsulfanylbutanoic acid;methylsulfanium;chloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Plays a role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a dietary supplement.
Industry: Used in the production of animal feed and as a precursor for various chemical products.
作用機序
The mechanism of action of 2-amino-4-methylsulfanylbutanoic acid involves its incorporation into proteins during translation. The methylsulfanium chloride component can interact with various molecular targets, affecting cellular processes. The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing metabolic pathways and cellular functions.
類似化合物との比較
Similar Compounds
Methionine: The amino acid component of the compound, essential for protein synthesis.
S-adenosylmethionine: A derivative of methionine involved in methylation reactions.
Homocysteine: A related amino acid involved in methionine metabolism.
Uniqueness
2-Amino-4-methylsulfanylbutanoic acid;methylsulfanium;chloride is unique due to its combination of an amino acid and a sulfonium salt, providing distinct chemical and biological properties. This combination allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial use.
特性
分子式 |
C6H16ClNO2S2 |
|---|---|
分子量 |
233.8 g/mol |
IUPAC名 |
2-amino-4-methylsulfanylbutanoic acid;methylsulfanium;chloride |
InChI |
InChI=1S/C5H11NO2S.CH4S.ClH/c1-9-3-2-4(6)5(7)8;1-2;/h4H,2-3,6H2,1H3,(H,7,8);2H,1H3;1H |
InChIキー |
KGZNJHFKZCBYPA-UHFFFAOYSA-N |
正規SMILES |
C[SH2+].CSCCC(C(=O)O)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


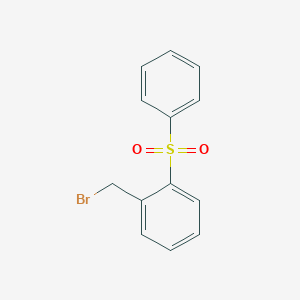
![2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12095368.png)


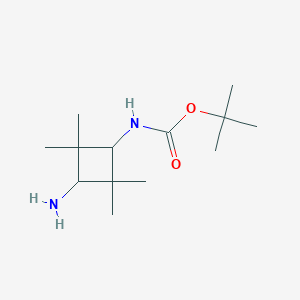
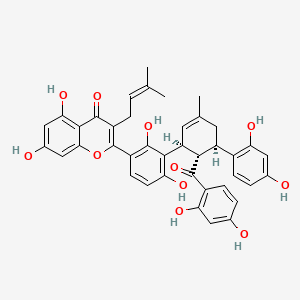
![(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B12095388.png)

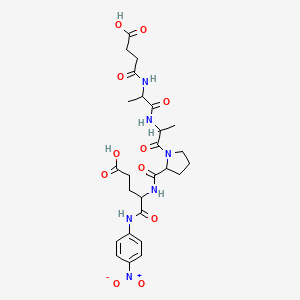

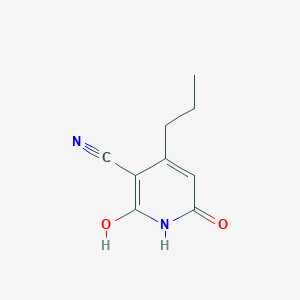

![4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12095427.png)
![2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12095440.png)
